molecular formula C12H9IN2O B402216 4-iodo-N-pyridin-3-ylbenzamide CAS No. 331434-39-0

4-iodo-N-pyridin-3-ylbenzamide

Cat. No.: B402216
CAS No.: 331434-39-0
M. Wt: 324.12g/mol
InChI Key: IDMNCXKEBHHSFX-UHFFFAOYSA-N
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Description

Contextualization of Halogenated N-Pyridylbenzamides in Contemporary Chemical Research

Halogenated N-pyridylbenzamides represent a significant class of compounds in modern chemical and medicinal research. These structures, which link a halogen-substituted benzene (B151609) ring to a pyridine (B92270) ring via an amide bond, are recognized as versatile scaffolds. The inclusion of halogen atoms (F, Cl, Br, I) can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. sigmaaldrich.com

The benzamide-pyridine core is a common feature in a variety of biologically active molecules. acs.org Researchers have explored these conjugates for numerous applications, including their potential as inhibitors for enzymes and as agents in the treatment of various diseases. For instance, different halogenated benzamide (B126) derivatives have been investigated for their photochemical behavior and as potential antagonists for biological receptors. evitachem.com The synthesis of such compounds is an active area of research, with various methods being developed for their efficient production. organic-chemistry.org The pyridine moiety itself is a key component in many bioactive compounds, offering sites for hydrogen bonding and other molecular interactions. frontiersin.org The combination of these two aromatic systems through a stable amide linker creates a platform for fine-tuning molecular properties.

Significance of the 4-Iodo-N-pyridin-3-ylbenzamide Scaffold in Molecular Design and Functional Studies

The specific scaffold of this compound is noteworthy for several reasons. The iodine atom at the 4-position of the benzamide ring is the largest and least electronegative of the stable halogens, which can lead to unique steric and electronic properties. This iodine atom can also participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in crystal engineering and molecular recognition.

While detailed functional studies specifically on this compound are not extensively reported in the literature, the foundational scaffold is present in more complex molecules that have been investigated for various purposes. For example, derivatives containing the iodo-benzamide moiety have been synthesized and studied in the context of anti-tubercular agents. rsc.org The general structure is also related to compounds designed as antagonists for specific receptors. evitachem.com The significance of this particular scaffold, therefore, largely lies in its potential as a building block for creating more complex and functionally diverse molecules.

Below is a data table outlining the general properties of the core chemical components that constitute this compound.

ComponentKey Structural FeaturePotential Contribution to Molecular Properties
Benzamide Aromatic amideProvides a rigid backbone and hydrogen bonding capabilities.
Pyridine Heterocyclic aromatic ringInfluences solubility, basicity, and can act as a hydrogen bond acceptor. frontiersin.org
4-Iodo substituent Iodine atom on the benzene ringIncreases molecular weight and lipophilicity; can participate in halogen bonding.
Amide linker -C(O)NH- groupConnects the two aromatic rings, provides structural rigidity and hydrogen bonding sites.

Current Research Trajectories and Academic Gaps Pertaining to this compound

Current research in the broader field of benzamide-pyridine conjugates is vibrant, with many studies focusing on the synthesis of new derivatives and their evaluation for biological activity. A significant trend involves the creation of hybrid molecules where the benzamide-pyridine core is attached to other pharmacologically relevant moieties to develop agents with enhanced or novel activities. ingentaconnect.com For example, research on related structures has led to the development of potent inhibitors for the kinetoplastid Trypanosoma brucei acs.org and compounds with potential anti-tubercular properties. rsc.org

However, a thorough review of the available scientific literature reveals a prominent academic gap concerning the specific compound this compound. While its constituent parts and related isomers or derivatives are subjects of various studies, dedicated research focusing solely on the synthesis, characterization, and functional analysis of this compound is limited. The publicly available information on this exact molecule is largely confined to chemical databases and supplier catalogs. nih.gov

This lack of specific research presents several opportunities for future investigation:

Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound in high yield and purity.

Structural Studies: Detailed crystallographic and spectroscopic analysis to understand its three-dimensional structure and intermolecular interactions.

Functional Screening: Evaluation of its biological activity across a range of assays to identify potential therapeutic applications.

Comparative Studies: A systematic comparison with its fluoro, chloro, and bromo-analogs to elucidate the specific role of the iodine substituent on its properties and activity.

The table below summarizes the current research landscape and the identified gaps.

Research AreaCurrent Status for Related CompoundsIdentified Gap for this compound
Synthesis Various methods reported for analogous structures. organic-chemistry.orgLack of dedicated synthetic studies and optimization.
Biological Activity Derivatives show potential as anti-tubercular and anti-parasitic agents. acs.orgrsc.orgUndetermined biological activity profile.
Structure-Activity Relationship (SAR) SAR studies exist for broader classes of benzamides. acs.orgrsc.orgNo specific SAR data available.
Physicochemical Properties Generally understood for the compound class.Detailed experimental data is not readily available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

331434-39-0

Molecular Formula

C12H9IN2O

Molecular Weight

324.12g/mol

IUPAC Name

4-iodo-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H9IN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,(H,15,16)

InChI Key

IDMNCXKEBHHSFX-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)I

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Iodo N Pyridin 3 Ylbenzamide and Analogues

Conventional Amide Bond Formation Strategies

The cornerstone of synthesizing 4-iodo-N-pyridin-3-ylbenzamide is the formation of the amide bond between a 4-iodobenzoic acid moiety and a pyridin-3-amine moiety. Conventional organic chemistry provides robust and widely practiced methods for achieving this transformation.

Coupling Reactions of 4-Iodobenzoic Acid Derivatives with Pyridin-3-amine

The direct coupling of a carboxylic acid with an amine is a fundamental method for amide synthesis. This typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. rsc.org

The general reaction involves treating 4-iodobenzoic acid with a coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of pyridin-3-amine, yielding the desired this compound. The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). In a related synthesis, the coupling of pyrazinoic acid with an amine was successfully achieved using EDC·HCl, HOBt, and N,N-diisopropylethylamine in DMF. rsc.org Another approach involves the reaction of 4-iodobenzoic acid with aminopyrimidine derivatives, which can be achieved by heating the reactants in a suitable solvent mixture to form the corresponding salt or amide. nih.gov

A summary of representative coupling conditions for analogous reactions is presented below.

Carboxylic AcidAmineCoupling ReagentsSolventReference
Pyrazinoic AcidSubstituted AminopiperidineEDC·HCl, HOBt, DIPEADMF rsc.org
4-Iodobenzoic Acid3-(2-Amino-4-methylpyrimidin-6-yl)pyridineNone (thermal)Ethyl Acetate/Toluene nih.gov
4-Iodobenzoic Acid4-(2-Amino-4-methylpyrimidin-6-yl)pyridineNone (thermal)Acetonitrile nih.gov

Utilization of Acid Halides (e.g., 4-Iodobenzoyl Chloride) in Amidation Procedures

A highly efficient and common alternative to using carboxylic acids directly is the acylation of the amine with a more reactive acid derivative, such as an acid halide. The reaction of 4-iodobenzoyl chloride with pyridin-3-amine provides a direct and often high-yielding route to the target compound.

This method, a type of Schotten-Baumann reaction, typically involves dissolving pyridin-3-amine in an appropriate solvent, such as dichloromethane or pyridine (B92270), and adding 4-iodobenzoyl chloride. evitachem.comnsf.gov A base, commonly a tertiary amine like triethylamine (B128534) or pyridine itself, is included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. evitachem.comnsf.gov The reaction is often carried out at room temperature or cooled to 0 °C to control its exothermicity. nsf.gov The use of molecular sieves has also been reported to improve reaction outcomes by sequestering the HCl byproduct. google.com

The table below details reaction conditions for the synthesis of analogous N-aryl benzamides using acid chlorides.

Acid HalideAmineBaseSolventTemperatureReference
2-Iodobenzoyl Chloride2-MethylpyridineTriethylamineDichloromethaneRoom Temp
Benzoyl Chloride4-Methyl-2-aminopyridineTriethylamineDichloromethaneRoom Temp evitachem.com
2-Iodobenzoyl ChlorideEthylamineTriethylamineDichloromethane0 °C to RT nsf.gov
4-Cyanobenzoyl ChlorideBenzylaminePyridineNot SpecifiedNot Specified sigmaaldrich.com

Transition Metal-Catalyzed Coupling Reactions in Benzamide (B126) Synthesis

Transition metal catalysis offers powerful tools for both the construction of the benzamide core and the subsequent functionalization of the this compound scaffold. These methods are prized for their efficiency, selectivity, and broad substrate scope.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Sonogashira) for Aryl-Iodide Functionalization

The iodine atom in this compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 4-position of the benzoyl ring, generating a library of analogues. The C-I bond is readily activated by palladium catalysts, making it an ideal site for modification. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., an arylboronic acid or ester) to form a new carbon-carbon bond. This is a widely used method for creating biaryl structures. dur.ac.uk

Sonogashira Coupling: This reaction introduces an alkyne group by coupling the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Stille Coupling: This involves the reaction of the aryl iodide with an organotin compound, providing another route to C-C bond formation. acs.org

Heck Coupling: This reaction forms a C-C bond between the aryl iodide and an alkene.

Buchwald-Hartwig Amination: This method can be used to form a C-N bond by coupling the aryl iodide with an amine.

These reactions are highly chemoselective, often proceeding without affecting other functional groups in the molecule, such as the amide or the pyridine ring. rsc.org

Coupling ReactionCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraAr-B(OH)₂C(aryl)-C(aryl)Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃)
SonogashiraR-C≡CHC(aryl)-C(alkynyl)Pd(PPh₃)₄, CuI, Base (e.g., NEt₃)
StilleAr-Sn(Bu)₃C(aryl)-C(aryl)Pd(PPh₃)₄
HeckH₂C=CHRC(aryl)-C(alkenyl)Pd(OAc)₂, P(o-tol)₃, Base (e.g., NEt₃)
Buchwald-HartwigR₂NHC(aryl)-NPd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)

Copper-Mediated Coupling Approaches

Copper catalysis has emerged as a cost-effective and powerful alternative to palladium for certain coupling reactions, particularly for the formation of C-N, C-O, and C-S bonds in the synthesis of amide-containing molecules. rsc.orgsioc-journal.cn The Ullmann condensation, a classical copper-mediated reaction, can be used to couple aryl halides with amines, alcohols, or thiols. Modern advancements have led to milder reaction conditions and broader substrate compatibility.

For instance, copper-catalyzed methods have been developed for the synthesis of N-aryl amides from arylboronic acids and nitriles. sci-hub.se Other protocols describe the copper-catalyzed synthesis of N,N-dimethyl benzamides from aryl iodides using DMF as the amide source. sioc-journal.cn These methods highlight the versatility of copper in constructing the fundamental benzamide structure, offering alternative synthetic pathways that may be advantageous in specific contexts. rsc.orgacs.org

Chemoselective Functionalization and Derivatization Strategies

The structure of this compound offers multiple sites for selective chemical modification, enabling the synthesis of a diverse range of derivatives. The choice of reagents and catalytic systems allows chemists to target a specific part of the molecule while leaving others intact.

One primary strategy involves leveraging the aryl-iodide group for the palladium-catalyzed cross-coupling reactions described previously. rsc.org This allows for extensive derivatization at the 4-position of the benzoyl ring.

Alternatively, the pyridine ring itself can be the target of functionalization. Palladium-catalyzed C-H functionalization can be directed to specific positions on the pyridine ring, sometimes using the amide group as an internal directing group to guide the catalyst. nih.govnih.gov This allows for the introduction of aryl, alkenyl, or alkynyl groups directly onto the pyridine core. nih.gov Furthermore, the pyridine nitrogen can be used to generate N-acyl pyridinium (B92312) salts, which are potent electrophiles for further reactions. rsc.org

Another derivatization strategy is the chemical transformation of the existing rings. The pyridine ring can be selectively hydrogenated to a piperidine (B6355638) ring using catalysts like palladium on carbon, sometimes under mild conditions, which can be crucial for preserving other functional groups like the aryl iodide. mdpi.com This transformation significantly alters the three-dimensional structure and basicity of the molecule.

The ability to choose between functionalizing the iodo-benzoyl moiety or the pyridine moiety based on reaction conditions is a hallmark of chemoselective synthesis. For example, a palladium-catalyzed direct arylation could be performed on the pyridine ring while preserving the C-I bond for a subsequent, different coupling reaction, showcasing a hierarchical approach to derivatization. rsc.org

Post-Synthetic Modifications on the Pyridine Moiety

Post-synthetic modification (PSM) is a powerful strategy for diversifying molecular structures without re-synthesizing the core scaffold from scratch. In the context of N-pyridin-3-ylbenzamide analogues, modifications on the pyridine ring can introduce new functionalities, altering the molecule's steric and electronic properties. While the direct synthesis of this compound involves coupling 4-iodobenzoic acid with 3-aminopyridine, PSM offers an alternative approach to creating analogues by altering the pyridine unit after the amide bond is formed.

General strategies applicable to the functionalization of pyridine rings can be employed. For instance, methods for the direct C-H alkylation of pyridines using titanacyclopropanes or mechanochemically activated magnesium have been developed, offering routes to introduce alkyl groups at specific positions. organic-chemistry.org Another approach involves the activation of pyridine N-oxides, which can then react with Grignard reagents to yield 2-substituted pyridines. organic-chemistry.org These methods could potentially be adapted to modify the pyridine moiety within the N-pyridin-3-ylbenzamide framework, provided the reaction conditions are compatible with the existing amide and iodo functionalities.

In the synthesis of related complex heterocyclic compounds, multi-step sequences are often employed where a core structure is built and then elaborated. For example, the synthesis of imidazo[4,5-b]pyridine derivatives has involved the reaction of a substituted 2-aminopyridine (B139424) with other reagents to build the fused ring system. acs.org Such multi-step approaches, where the pyridine ring is part of a larger synthetic intermediate, allow for modifications at various stages. A patent describing N-piperidin-3-ylbenzamide derivatives notes that substituents on the amide portion can be modified after the initial amide formation using conventional chemistry. google.com This principle can be extended to the pyridine ring itself, allowing for the late-stage introduction of diverse functional groups.

Regioselective Introduction of the Iodo Substituent on Benzamide Frameworks

The precise placement of the iodine atom on the benzamide framework is critical for the identity of this compound. Achieving high regioselectivity in the iodination of aromatic rings, particularly in the presence of directing groups like amides, is a significant area of research. The amide group can direct halogenation to the ortho position, making the synthesis of the para-iodo isomer a non-trivial challenge that often requires specific catalytic systems.

Several transition-metal-catalyzed methods have been developed to control the regioselectivity of C-H iodination on benzamide scaffolds. These methods offer alternatives to classical electrophilic aromatic substitution, which may lack selectivity.

Key Methodologies for Regioselective Iodination:

Iridium Catalysis: An Iridium-catalyzed method has been shown to achieve selective ortho-C-H iodination of benzamides and Weinreb amides using N-iodosuccinimide (NIS) as the iodine source. acs.org The addition of an acid, such as acetic acid, was found to be crucial for catalytic turnover, likely by facilitating the breakdown of a stable amidate-iridium complex. acs.org While this method directs to the ortho position, it highlights the power of transition metals in activating specific C-H bonds.

Nickel Catalysis: A Nickel(II)-mediated system using molecular iodine (I₂) has been developed for the highly regioselective monoiodination of benzamides. researchgate.net This approach is noted for producing only the monoiodinated products. researchgate.net Another Nickel(II)-catalyzed method employs N-iodosuccinimide (NIS) as the halogenating agent in the presence of an acid additive like TfOH to achieve C-H iodination on electron-deficient arenes, including benzamides. rsc.org

Iron Catalysis: An efficient and highly regioselective iodination of arenes, including benzamides, can be achieved using an Iron(III)-catalyzed activation of NIS. acs.org This system uses a nontoxic and inexpensive metal catalyst and can be performed under mild conditions, tolerating a wide range of functional groups and typically yielding a single regioisomer. acs.org

Palladium Catalysis: Palladium(II) catalysts have also been explored for C-H iodination. One method uses molecular iodine as the sole oxidant, directed by a weakly coordinating amide auxiliary. nih.gov However, this system was optimized for ortho-iodination and faced challenges with benzamide substrates, sometimes leading to dimerization as a side reaction. nih.gov Another approach uses a Brønsted acid-promoted palladium(II) catalyst for the regioselective halogenation of benzamide derivatives. rsc.org

These advanced catalytic methods provide a toolbox for the selective introduction of iodine onto a pre-formed N-pyridin-3-ylbenzamide scaffold, or for the synthesis of the 4-iodobenzamide (B1293542) precursor itself.

Catalyst SystemIodine SourcePrimary RegioselectivityKey FeaturesReference
Iridium (Ir)N-Iodosuccinimide (NIS)OrthoEffective for Weinreb and benzamides; requires acid additive for turnover. acs.org
Nickel(II)Molecular Iodine (I₂)Not specifiedProvides high regioselectivity for monoiodination. researchgate.net
Iron(III)N-Iodosuccinimide (NIS)Not specifiedInexpensive, non-toxic catalyst; yields single regioisomers under mild conditions. acs.org
Palladium(II)Molecular Iodine (I₂)OrthoUses I₂ as the sole oxidant; can be complicated by dimer formation. nih.gov

Exploration of Novel Synthetic Routes and Mechanistic Investigations

Beyond the classical amidation of 4-iodobenzoic acid and 3-aminopyridine, researchers are exploring novel synthetic routes that offer greater efficiency, atom economy, or access to a broader range of analogues. These explorations are often coupled with detailed mechanistic investigations to understand the reaction pathways and optimize conditions.

One innovative approach involves photoredox catalysis. For instance, a novel method for the aminoarylation of unactivated alkenes has been developed using photoredox catalysis to generate amidyl radicals from N-alkyl benzamides. chinesechemsoc.org Mechanistic studies, including the observation that a substrate with an E-configuration led to a mixture of diastereomers, pointed towards a radical-mediated pathway. chinesechemsoc.org Density functional theory (DFT) calculations were used to understand the reaction mechanism and rationalize the observed regioselectivities in the cyclization process. chinesechemsoc.org While not a direct synthesis of the title compound, this research showcases a modern strategy for constructing complex N-heterocyclic structures derived from benzamides.

Mechanistic studies into cross-coupling reactions have also yielded valuable insights. A comprehensive investigation of a photoredox nickel-catalyzed C–S cross-coupling reaction revealed a self-sustained Ni(I)/Ni(III) catalytic cycle with a quantum yield greater than one. harvard.edu The study identified key intermediates and determined their reactivity rates, providing a complete picture of the reaction cycle. harvard.edu Such fundamental studies are crucial for developing more efficient and broadly applicable synthetic methods.

The synthesis of complex analogues often requires multi-step, unique synthetic approaches. For example, the preparation of various substituted 3-iodo-pyrrolo[2,3-b]pyridines, which are key intermediates for Suzuki cross-coupling reactions, required distinct synthetic routes depending on the desired substituent at the 4-position. acs.org The synthesis of a 4-trifluoromethyl derivative was particularly challenging, involving a multi-step sequence that included N-protection, a Finkelstein reaction, nitration, and finally a copper-mediated trifluoromethylation. acs.org These examples underscore the complexity involved in developing routes to novel, highly functionalized analogues.

Advanced Spectroscopic Analysis of this compound

The structural characterization of a novel or sparsely documented compound like this compound would typically rely on the very techniques outlined in the query. The generation of scientifically accurate data tables and a detailed analysis for each spectroscopic method is contingent upon the availability of published, peer-reviewed research containing this information.

Therefore, it is not possible to provide the detailed article as requested without access to the necessary experimental data. An analysis based on theoretical predictions or data from related isomers would not adhere to the strict requirement of focusing solely on the specified compound and its established research findings.

Should experimental data for this compound become publicly available, a thorough and accurate article could then be generated.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Iodo N Pyridin 3 Ylbenzamide

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry serves as a cornerstone analytical technique in the structural elucidation of synthesized compounds, providing precise molecular weight information and insights into sample purity. For 4-iodo-N-pyridin-3-ylbenzamide, both high-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for its comprehensive characterization.

High-resolution mass spectrometry is critical for the unambiguous confirmation of the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the molecular formula from the exact mass.

Research findings for related compounds demonstrate the power of HRMS. For instance, in the characterization of 4-Iodo-N-(4-methylpyridin-2-yl)benzamide, a structurally similar compound, HRMS was used to confirm its molecular formula. rsc.org The calculated mass for the protonated molecule [M+H]⁺ was 338.9994, while the experimentally found mass was 338.9992, showing a high degree of accuracy and confirming the elemental composition of C13H12IN2O. rsc.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Mass analyses and HRMS are often performed on a Time-of-Flight (TOF) mass spectrometer. rsc.org The structure and purity of newly synthesized compounds are frequently assessed by high-resolution mass spectrometry and elemental analysis. researchgate.net

For this compound, with a molecular formula of C12H9IN2O, the theoretical exact mass can be calculated and compared against experimental HRMS data to validate its synthesis and identity. This is a standard procedure in the structural elucidation of novel organic molecules. acs.orgscispace.com

Table 1: Illustrative HRMS Data for Related Benzamide (B126) Compounds

Compound Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
4-Iodo-N-(4-methylpyridin-2-yl)benzamide C13H12IN2O 338.9994 338.9992 rsc.org
N-(Pyridin-2-yl)benzamide C12H11N2O 199.0871 199.0859 rsc.org
3-Methyl-N-(pyridin-2-yl)benzamide C13H13N2O 213.1028 213.1034 rsc.org
3-Bromo-N-(4-methylpyridin-2-yl)benzamide C13H12BrN2O 291.0133, 293.0113 291.0135, 293.0117 rsc.org

This table is for illustrative purposes and showcases the application of HRMS for similar compounds.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely employed to assess the purity of synthesized compounds by separating the main component from any impurities or byproducts. nih.gov

In the context of this compound synthesis, LC-MS would be used to monitor the reaction progress and analyze the final product. The liquid chromatograph separates the components of the mixture, and the mass spectrometer detects and identifies each component as it elutes from the column. This allows for the determination of the retention time of the target compound and the identification of any impurities based on their mass-to-charge ratios. nih.govgoogle.com

The purity of the compound is typically determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all detected peaks. High-purity solvents and reagents are essential for sensitive LC-MS analyses to avoid the introduction of extraneous peaks and ensure accurate results. romil.com The development of an optimized UHPLC/MS method is a key step in separating the peak of interest from any interfering impurities. almacgroup.com

For complex samples, such as in the analysis of bispecific antibodies, LC-MS methods have been developed to detect and quantify low levels of impurities, demonstrating the sensitivity of the technique. nih.gov This highlights the capability of LC-MS to provide a detailed purity profile for this compound.

Solid-State Spectroscopic Techniques

The characterization of a crystalline solid like this compound is incomplete without understanding its solid-state properties. Spectroscopic techniques that probe the crystalline lattice and intermolecular interactions are vital in this regard.

Terahertz (THz) spectroscopy, which probes low-frequency vibrational modes in the range of 0.1 to 10 THz, is an emerging non-destructive technique for characterizing the crystalline structure of materials. google.com These low-frequency modes are highly sensitive to the long-range crystalline order and intermolecular interactions, such as hydrogen bonding and van der Waals forces. google.commdpi.com Consequently, the THz spectrum of a crystalline solid provides a unique "fingerprint" that is specific to its crystal lattice structure. google.com

Research has demonstrated the utility of THz spectroscopy in distinguishing between different polymorphs and isomers of organic molecules. For example, a patent on organic molecules for terahertz tagging applications includes the THz spectrum of 4-iodo-N-(pyridin-2-yl) benzamide, a positional isomer of the title compound. google.com This indicates that different isomers will have distinct THz spectra, which can be used for their identification and differentiation.

The THz spectrum of this compound would be expected to show characteristic absorption peaks corresponding to its specific intermolecular and intramolecular vibrational modes. These spectral features are a direct consequence of its unique crystal packing and molecular conformation in the solid state. The technique has great potential in the characterization of fiber materials like cellulose, where it has been used to determine crystallinity. mdpi.com This ability to probe the bulk crystalline properties makes THz spectroscopy a valuable tool for the solid-state characterization of this compound, complementing information obtained from other techniques like X-ray diffraction.

Crystallographic Analysis and Supramolecular Architecture of 4 Iodo N Pyridin 3 Ylbenzamide Analogues

Single-Crystal X-ray Diffraction (SCXRD) for Atomic-Level Structure Determination

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of 4-iodo-N-(4-pyridyl)benzamide (INPBA), a close analogue of the title compound, shows that it crystallizes in the monoclinic crystal system with the space group P21/c. scispace.com The unit cell parameters for INPBA have been determined, providing the fundamental building block of its crystal lattice. scispace.comunizar.es While data for the 3-pyridyl isomer is not specified, related N-(pyridin-2-yl)benzamide derivatives have also been studied, revealing how changes in substitution patterns influence the crystal packing. acs.org

Table 1: Crystallographic Data for 4-Iodo-N-(4-pyridyl)benzamide (INPBA) Analogue

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) Value not specified in abstract
b (Å) Value not specified in abstract
c (Å) Value not specified in abstract
α (°) 90
β (°) Value not specified in abstract
γ (°) 90
Volume (ų) Value not specified in abstract
Z Value not specified in abstract

Analysis of Molecular Conformation and Torsional Angles

Table 2: Key Torsional Angles in 4-Iodo-N-(4-pyridyl)benzamide (INPBA)

Torsional Angle Description Value (°)
Φ1 (C(9)–C(8)–N(1)–C(7)) Rotation around the C(aryl)-N bond 33.7
Φ2 (C(8)–N(1)–C(7)–C(4)) Rotation around the N-C(carbonyl) bond -177.3
Φ3 (N(1)–C(7)–C(4)–C(3)) Rotation around the C(carbonyl)-C(aryl) bond 28.4

Source: scispace.com

Investigation of Intermolecular Interactions in the Crystalline State

The solid-state assembly of 4-iodo-N-pyridylbenzamide analogues is directed by a combination of non-covalent interactions, primarily hydrogen and halogen bonds. These interactions dictate the formation of specific supramolecular synthons, which in turn build up the extended crystal lattice.

Detailed Analysis of Halogen Bonding Interactions Involving the Iodo Substituent

The iodine atom in 4-iodo-N-pyridylbenzamide derivatives acts as a halogen bond donor, a directional non-covalent interaction with a Lewis basic site. beilstein-journals.org This interaction is a key factor in the crystal engineering of these compounds. capes.gov.br

While C–I···N halogen bonds are prominently observed in some analogues, the potential for C–I···O interactions also exists, especially with the carbonyl oxygen of the amide group. scispace.comcapes.gov.br In cocrystals of other iodo-substituted compounds with molecules containing both nitrogen and oxygen acceptors, both I···N and I···O halogen bonds have been observed. acs.org The relative strength and occurrence of these interactions depend on the electronic properties and steric accessibility of the acceptor sites. In the crystal structure of 4-nitrobenzamide·4-iodobenzamide (B1293542), a weak C–I···O interaction is present. capes.gov.br For INPBA itself, the primary halogen bond reported is a C–I···N interaction that forms head-to-tail chains of molecules. scispace.comunizar.es

Primary C-I···Nitrogen Interactions

In the crystal lattice of 4-iodo-N-pyridin-3-ylbenzamide analogues, the C–I···N halogen bond is a prominent and structurally directing interaction. This interaction involves the electrophilic region, or σ-hole, on the iodine atom of the 4-iodophenyl group and the nucleophilic lone pair of the pyridyl nitrogen atom. scispace.comnih.gov The formation of this bond is a key element in the supramolecular assembly of these compounds. scispace.comresearchgate.net

In the closely related analogue, 4-iodo-N-(4-pyridyl)benzamide (INPBA), the C–I···N halogen bond is a defining feature of its crystal structure, resulting in head-to-tail chains of molecules. scispace.com The C–I···N interaction in INPBA has a measured distance of 2.989 Å with an angle of 175.3°, indicating a strong and highly directional bond. scispace.com This type of interaction is significantly shorter than the sum of the van der Waals radii of iodine and nitrogen (3.53 Å), a key characteristic of halogen bonding. nih.govanr.fr The near-linearity of the C–I···N angle is also indicative of a strong interaction. nih.govanr.fr The strength of the halogen bond is enhanced by the presence of electron-withdrawing groups, such as the carbonyl group in the benzamide (B126) moiety, which increases the positive electrostatic potential of the σ-hole on the iodine atom. scispace.comoup.com

InteractionDonorAcceptorDistance (Å)Angle (°)
C–I···NC-IN(pyridyl)~2.99~175

Note: Data is based on the analogue 4-iodo-N-(4-pyridyl)benzamide. scispace.com

Secondary C-I···π Interactions

Beyond the primary interaction with nitrogen, the iodine atom in this compound analogues can also participate in weaker, secondary C–I···π interactions. These involve the electrophilic iodine atom interacting with the electron-rich π-systems of the aromatic rings (either the iodinated phenyl ring or the pyridyl ring) of neighboring molecules. chemrxiv.orgresearchgate.net Such interactions are crucial in organizing the primary supramolecular motifs, like the C–I···N chains, into higher-dimensional structures. arxiv.org

InteractionDonorAcceptorDistance (Centroid) (Å)
C–I···πC-IPhenyl Ring~3.5 - 3.9
C–I···πC-IPyridyl Ring~3.5 - 3.9

Note: Data is based on typical values for C–I···π interactions found in the literature. chemrxiv.orgresearchgate.net

Tertiary C-I···I-C Interactions

Another type of interaction that can be observed in the crystal structures of iodinated compounds is the C–I···I–C halogen-halogen interaction. These interactions are classified into two main types: Type I, where the two C–I···I angles are equal (θ1 = θ2), and Type II, where one C–I···I angle is close to 180° and the other is around 90°. researchgate.net Type II interactions are generally considered a form of halogen bonding, where the electrophilic σ-hole of one iodine atom interacts with the nucleophilic equatorial belt of another. nih.gov

In the solid state, C–I···I–C interactions can play a role in linking molecules, often contributing to the formation of two-dimensional layers or three-dimensional networks. mdpi.com The distances of these I···I contacts are typically shorter than the sum of the van der Waals radii of two iodine atoms (3.96 Å). mdpi.com For example, an I···I distance of 3.8791(4) Å has been observed in a mercury(II) halide complex containing an iodinated ligand. mdpi.com While these interactions are generally weaker than C–I···N halogen bonds, they can be a significant directional force in the absence of stronger acceptors. nih.govacs.org

InteractionTypeDistance (Å)C–I···I Angles (°)
C–I···I–CType I< 3.96θ1 ≈ θ2
C–I···I–CType II< 3.96θ1 ≈ 180, θ2 ≈ 90

Note: Data is based on general characteristics of I···I interactions. researchgate.netmdpi.com

Exploration of Cooperative Halogen Bonding

The mechanism of cooperativity often involves polarization effects. When a halogen bond forms (e.g., C–I···N), the electron density in the participating molecules is redistributed. This polarization can enhance the electrophilic character of the σ-hole on an adjacent iodine atom in the chain and/or increase the nucleophilicity of the next nitrogen acceptor, thereby strengthening the subsequent halogen bond. acs.org Theoretical studies have confirmed that such cooperative effects can lead to a significant increase in the total interaction energy compared to the sum of individual bonds. acs.orgnih.gov The intentional coupling of halogen bonding with other non-covalent interactions, like π-stacking, is also a recognized strategy for achieving cooperativity in crystal engineering. mdpi.com

Analysis of Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are another significant non-covalent force contributing to the crystal packing of this compound analogues. These interactions occur between the planar aromatic rings (both the iodophenyl and pyridyl rings) of adjacent molecules. vulcanchem.comrsc.org The benzamide core provides a rigid and planar geometry that is conducive to such stacking. vulcanchem.com

In the crystal structures of related benzamide derivatives, π-π stacking interactions are frequently observed, often in conjunction with other interactions like hydrogen and halogen bonds. rsc.orgdcu.ie These interactions can be characterized by the distance between the centroids of the aromatic rings and the slip angle between them. Typical centroid-to-centroid distances for π-π stacking are in the range of 3.3 to 3.8 Å. dcu.ie The stacking can be either face-to-face or, more commonly, offset (face-to-edge), which helps to minimize electrostatic repulsion. The presence of the electron-rich pyrrole (B145914) ring in some analogous structures is noted to enable π-π stacking. smolecule.com These interactions are crucial for the formation of stable, extended networks, often linking one-dimensional chains or sheets into a three-dimensional architecture. dcu.iemdpi.com

InteractionRing 1Ring 2Centroid-to-Centroid Distance (Å)
π-π StackingIodophenylIodophenyl~3.3 - 3.8
π-π StackingPyridylPyridyl~3.3 - 3.8
π-π StackingIodophenylPyridyl~3.3 - 3.8

Note: Data is based on typical values for π-π stacking interactions. dcu.ie

Elucidation of Supramolecular Assembly and Extended Frameworks

The supramolecular assembly of this compound analogues is a result of the hierarchical interplay of the various non-covalent interactions discussed. The final extended framework is not determined by a single interaction but by a combination of strong, directional forces and weaker, non-directional ones. nih.govrsc.org

Typically, the strongest and most directional interaction, the C–I···N halogen bond, establishes the primary structural motif. scispace.comnih.gov In many analogues, this leads to the formation of one-dimensional (1D) infinite chains. scispace.comuct.ac.za These primary chains are then organized into higher-order structures by weaker interactions. Secondary C–I···π and π-π stacking interactions often link these 1D chains into two-dimensional (2D) sheets or layers. dcu.ieacs.org For instance, π-π stacking interactions between the aromatic rings of adjacent chains can lead to the formation of layered structures. dcu.ie

Finally, these 2D sheets are further assembled into a stable three-dimensional (3D) framework through even weaker interactions, such as C–H···O hydrogen bonds, C–I···I–C contacts, and the ubiquitous van der Waals forces. mdpi.comuct.ac.za The specific geometry and connectivity of the resulting supramolecular architecture depend on a delicate balance of these competing and cooperating interactions. researchgate.netacs.org The versatility of the benzamide building block, capable of participating in a variety of non-covalent interactions, allows for the formation of diverse and complex supramolecular structures. scispace.com

Formation of Dimeric and Polymeric Motifs through Non-Covalent Interactions

The supramolecular assembly of N-pyridin-ylbenzamide analogues is primarily driven by a combination of strong hydrogen bonds and, in halogenated derivatives, directional halogen bonds. scispace.comacs.org These primary interactions, often supported by weaker C–H···O, C–H···π, and π–π stacking forces, lead to the formation of well-defined dimeric and polymeric motifs. iucr.orgresearchgate.net

The amide functionality (–CONH–) is a powerful and reliable hydrogen-bonding unit. mdpi.com It can form robust self-complementary N–H···O hydrogen bonds, often resulting in centrosymmetric dimers or extended one-dimensional chains (catemers). acs.orgresearchgate.net Similarly, the pyridine (B92270) nitrogen atom is a common hydrogen-bond acceptor, facilitating the assembly of N–H···N(Py) synthons that can produce dimers, chains, or cyclic four-membered rings. acs.org

The introduction of an iodine atom on the benzamide ring introduces the capacity for halogen bonding—a strong, directional interaction between an electropositive region (the σ-hole) on the halogen and a Lewis base. nih.govpolimi.it In analogues like 4-iodo-N-(4-pyridyl)benzamide (INPBA), an isomer of the title compound, the iodine atom plays a crucial role in the crystal packing. scispace.com The supramolecular structure of INPBA features one-dimensional, head-to-tail polymeric chains assembled through strong C–I···N(pyridyl) halogen bonds. scispace.com These primary chains are further interlinked by N–H···O hydrogen bonds, creating a robust three-dimensional network. scispace.com

The interplay between hydrogen and halogen bonding can be either competitive or complementary, leading to significant structural diversity. acs.org In some crystal structures, the iodine-mediated interactions are complementary to the primary hydrogen-bonding network, acting to reinforce and extend the architecture. acs.org In other cases, particularly when multiple hydrogen-bond acceptors are available, the halogen bond can compete with and even override the expected hydrogen-bonding patterns. acs.org For instance, two different polymorphs of 4-iodo-N-(pyridin-4-yl)benzamide were discovered where a C–I···N(pyridyl) halogen bond is the primary interaction, disrupting the N–H···N hydrogen bonds seen in non-iodinated analogues of the same family. acs.org This demonstrates that even a non-activated iodine atom can fundamentally alter the solid-state assembly of molecules capable of strong hydrogen bonding. acs.org

Beyond these primary forces, other non-covalent interactions contribute to the stability and dimensionality of the final architecture. These include I···O, I···I, and C–H···X (where X is a halogen or oxygen) interactions, as well as offset π–π stacking between aromatic rings. scispace.comiucr.orgmdpi.com The cumulative effect of these varied interactions dictates the assembly into complex and diverse 1D, 2D, or 3D supramolecular networks. scispace.commdpi.com

Table 1: Non-Covalent Interactions and Resulting Supramolecular Motifs in N-Pyridin-ylbenzamide Analogues

Compound/Analogue FamilyPrimary Non-Covalent InteractionsResulting Supramolecular Motif(s)
N-(pyridin-2-yl)benzamidesN–H···N(Py) hydrogen bondsDimers acs.org
N-(pyridin-3-yl)nicotinamidesN–H···N(Py) hydrogen bondsChains or four-membered rings acs.org
4-Iodo-N-(4-pyridyl)benzamide (INPBA)C–I···N halogen bonds; N–H···O hydrogen bonds1D "head-to-tail" polymeric chains forming a 3D network scispace.com
[FeII(benpy)2M(CN)4] (benpy = N-(pyridin-4-yl)benzamide)N–H···O hydrogen bonds; Aromatic contacts2D Hofmann frameworks mdpi.com
4,4′-oxybis(N-(pyridine-3-yl)benzamide) in Hg(II) complexesN–H···O hydrogen bonds; C–H···O interactions1D zigzag chains forming 3D supramolecular structures mdpi.com

Influence of Molecular Architecture on Crystal Morphology

The external, macroscopic shape of a crystal (its morphology) is a direct consequence of its internal molecular packing and the anisotropic nature of the intermolecular interactions. rsc.org The specific geometry and directionality of the forces holding the molecules together in the crystal lattice determine the relative growth rates of different crystal faces, ultimately defining the final form.

In analogues of this compound, the molecular architecture—including molecular conformation and the specific placement of interaction sites—has a profound influence on crystal morphology. The directionality of strong interactions is a key factor. For example, the formation of linear supramolecular chains, such as those driven by the highly directional C–I···N halogen bond in INPBA, can promote anisotropic growth, leading to needle-like or rod-shaped crystals. scispace.com In contrast, the formation of 2D layers, which can arise from a combination of hydrogen bonding within a plane and weaker van der Waals or π-stacking interactions between planes, may result in plate-like crystals. mdpi.com A study of Hofmann frameworks incorporating N-(pyridin-4-yl)benzamide (benpy) found that the combination of framework connectivity with ligand-guest hydrogen bonding and aromatic contacts resulted in the formation of yellow crystals with a distinct square-plate morphology. mdpi.com

Molecular conformation, particularly the torsion angles between the pyridyl and benzamide ring systems, is another critical architectural feature. rsc.org Even subtle changes in these angles can prevent or enable certain intermolecular interactions, leading to entirely different packing arrangements and, thus, different crystal habits. Research on analogous molecular systems has shown that remote substituents can induce significant changes in molecular conformation, with observed differences in torsion angles of nearly 90 degrees, which in turn leads to dramatically different packing motifs (e.g., layered vs. 3D interdigitated). rsc.org

The phenomenon of polymorphism, where a single compound crystallizes in multiple distinct forms, provides a clear illustration of this principle. acs.org The two polymorphs of 4-iodo-N-(pyridin-4-yl)benzamide arise from different balances of non-covalent forces, leading to different three-dimensional arrangements from the same molecular building block. acs.org Each polymorph would be expected to exhibit a unique crystal morphology corresponding to its specific internal architecture. This sensitivity of the crystal packing to subtle energetic factors highlights how the molecular architecture is a determinative factor in the resulting crystal morphology.

Table 2: Relationship Between Molecular Architecture and Crystal Packing/Morphology

Compound/AnalogueKey Architectural Feature(s)Resulting Packing Pattern or Morphology
[FeII(benpy)2M(CN)4] (benpy = N-(pyridin-4-yl)benzamide)Amide-functionalized ligand in a 2D Hofmann framework; hydrogen bonding and aromatic contacts. mdpi.comSquare-plate morphology. mdpi.com
4-iodo-benzyl pyrrolidine-1-carbodithioate (Analogy)Remote iodine substituent influencing conformation and enabling I···S halogen bonding. rsc.orgLinear supramolecular chains assembling into layers. rsc.org
4-chloro-benzyl pyrrolidine-1-carbodithioate (Analogy)Remote chlorine substituent enabling Cl···Cl contacts. rsc.orgLayered packing pattern distinct from iodo-analogue. rsc.org
4-Iodo-N-(pyridin-4-yl)benzamideExistence of multiple energetic minima for crystal packing. acs.orgExhibits polymorphism (two distinct crystal structures found). acs.org

Computational Chemistry and Theoretical Modeling of 4 Iodo N Pyridin 3 Ylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including geometry, reactivity, and spectroscopic signatures.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, like 4-iodo-N-pyridin-3-ylbenzamide, this process is crucial for understanding their conformational preferences.

Table 1: Experimental and Theoretical Torsion Angles for the Analogue Compound 4-Iodo-N-(pyridin-4-yl)benzamide (INPBA)

Torsion AngleDefinitionExperimental Value (°) csic.es
Φ1C(9)-C(8)-N(1)-C(7)33.7
Φ2C(8)-N(1)-C(7)-C(4)-177.3
Φ3N(1)-C(7)-C(4)-C(3)28.4

Data presented for the 4-pyridyl isomer as a representative example.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. This analysis can indicate regions of the molecule susceptible to attack and the nature of its electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich iodobenzoyl moiety, while the LUMO would likely be distributed across the electron-deficient pyridine (B92270) ring. The intramolecular charge transfer from the HOMO to the LUMO is a key factor in its electronic properties.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

ParameterDescriptionSignificance
E(HOMO) Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO)Determines chemical reactivity, stability, and conductivity

Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.

For this compound, the EPS map would reveal distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): These regions are electron-rich and act as sites for electrophilic attack. They are expected to be located around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group.

Positive Potential (Blue): These regions are electron-poor and susceptible to nucleophilic attack. A significant area of positive potential, known as a sigma-hole (σ-hole), is expected on the outer surface of the iodine atom. This feature is characteristic of halogenated compounds and is crucial for forming halogen bonds. scispace.com Theoretical calculations on the analogue INPBA determined a maximum electrostatic potential value of +37.4 kcal mol⁻¹ on the iodine atom, confirming its ability to act as a halogen bond donor. scispace.com The amide proton (N-H) would also exhibit a positive potential, making it a hydrogen bond donor.

Quantitative Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

A Hirshfeld analysis performed on the analogue 4-iodo-N-(pyridin-4-yl)benzamide (INPBA) provides insight into the interactions that would likely stabilize the crystal structure of this compound. csic.es The key interactions identified for INPBA are:

Hydrogen Bonds: The carboxamide group facilitates the formation of N-H···O and N-H···N hydrogen bonds, which are critical in directing the supramolecular assembly. csic.es

Halogen Bonds: The positive σ-hole on the iodine atom allows for I···O, I···N, and I···I halogen bonding interactions, which play a major role in extending the crystal structure into a three-dimensional network. csic.es

Other Contacts: Van der Waals forces, including H···H, C···H, and π-π stacking interactions, also contribute to the stability of the crystal packing.

The 2D fingerprint plot for INPBA would show distinct spikes corresponding to the prominent H···H, C···H, O···H, and I···H contacts, allowing for a quantitative breakdown of these interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including conformational changes and interactions with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net

For this compound, MD simulations could be employed to:

Study Conformational Dynamics: Investigate the flexibility of the molecule and the transitions between different conformational states in a vacuum or in solution.

Analyze Solvent Effects: Determine how different solvents (e.g., water, ethanol, DMSO) affect the molecule's preferred conformation and its interaction with surrounding solvent molecules. This is achieved by observing the solvation shell and calculating properties like the radial distribution function.

Assess Complex Stability: If the molecule is part of a larger complex (e.g., bound to a protein), MD simulations can assess the stability of the binding pose over time by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone.

Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or nucleic acid. rsc.orgphysiology.org This method is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-receptor recognition.

While no specific molecular docking studies for this compound have been reported, its structural motifs are present in compounds known to target various proteins. For instance, benzamide (B126) derivatives have been investigated as inhibitors of a wide range of enzymes, including kinases and poly(ADP-ribose) polymerase (PARP). nih.gov

A molecular docking study of this compound would involve:

Receptor Preparation: Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB).

Ligand Preparation: Generating a low-energy 3D conformation of the this compound molecule.

Docking Simulation: Using software to systematically sample different positions and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: Ranking the resulting poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that stabilize the ligand-receptor complex.

Table 3: Hypothetical Molecular Docking Output

ParameterExample Finding
Protein Target e.g., A specific kinase or enzyme
Binding Site e.g., ATP-binding pocket
Binding Energy e.g., -8.5 kcal/mol
Key Interactions e.g., Hydrogen bond between amide N-H and a backbone carbonyl; Halogen bond between iodine and a Lewis basic residue (e.g., carbonyl oxygen); π-π stacking between pyridine ring and an aromatic residue (e.g., Phenylalanine).

Computational Assessment of Binding Affinity and Specificity

The binding affinity of a ligand to its biological target is a critical determinant of its potential efficacy. Computational methods such as molecular docking and free-energy calculations are employed to predict this affinity, often expressed as a binding score or free energy of binding (ΔG).

Molecular docking simulations predict the preferred orientation of a ligand within a receptor's binding site and estimate the strength of the interaction. For instance, in studies of similar benzamide-based compounds, docking scores are used to rank potential inhibitors. A typical docking score for a related fluorinated benzamide derivative binding to a bacterial enzyme was predicted to be -9.2 kcal/mol, indicating a strong binding interaction.

More rigorous methods like Free-Energy Perturbation (FEP) provide a more accurate prediction of binding affinities. FEP calculations simulate the transformation of one ligand into another within the binding pocket, allowing for the precise calculation of the relative binding free energy (ΔΔG). In studies on G-protein-coupled receptor (GPCR) ligands, FEP+ has been used prospectively to predict the binding affinity of novel compounds. acs.org For example, predictions for a series of adenosine (B11128) A2A receptor antagonists showed a low root-mean-square error of 0.80 kcal/mol when compared to experimental values. acs.org Such studies can accurately forecast whether a chemical modification will be beneficial, with predicted ΔG values often falling within 1 kcal/mol of experimental results. acs.orgacs.org

Below is a representative table illustrating the type of data generated from computational binding affinity assessments for a hypothetical series of benzamide analogs.

CompoundMethodPredicted Binding Affinity (kcal/mol)Experimental Binding Affinity (Kᵢ, nM)
This compound Docking-9.5N/A
Analog A (m-iodo)FEP+-10.810.7
Analog B (p-iodo)FEP+-9.745.2
Analog C (no iodine)FEP+-8.5150.6
This table is illustrative and compiled from methodologies and data points for related compounds. acs.orgacs.org Kᵢ values are converted to ΔG for comparison.

Identification of Key Residue Interactions and Binding Site Characteristics

Understanding the specific molecular interactions between a ligand and its receptor is crucial for optimizing binding affinity and specificity. Computational models can elucidate these interactions in atomic detail. For this compound, several key interactions can be predicted based on its structural features and studies of similar molecules. csic.esmdpi.com

The most prominent feature is the iodine atom, which can act as a halogen bond donor. scispace.com The electron-withdrawing carbonyl group enhances the positive electrostatic potential (σ-hole) on the iodine atom, promoting strong halogen bonds with electron-rich atoms like oxygen or nitrogen in the receptor's binding site. csic.esscispace.com Theoretical calculations on the related 4-iodo-N-(4-pyridyl)benzamide revealed a C–I⋯N interaction energy of -6.6 kcal/mol. scispace.com

Other key interactions include:

Hydrogen Bonding : The amide group is a classic hydrogen bond motif, with the N-H group acting as a donor and the carbonyl oxygen (C=O) acting as an acceptor. acs.org

Aromatic Interactions : The pyridyl and iodophenyl rings can engage in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in the binding pocket. mdpi.com

Pyridine Nitrogen : The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. acs.org

In studies of benzamide inhibitors targeting the enzyme InhA from Mycobacterium tuberculosis, key interacting residues were identified. mdpi.com The pyridine moiety, referred to as the "warhead," was observed making contact with Tyr158 and the NADH cofactor, while the central benzene (B151609) ring formed π-π stacking interactions with Phe97. mdpi.com

The potential interactions for this compound are summarized in the table below.

Structural Moiety of CompoundPotential Interaction TypePotential Interacting Residue Type
Iodo-phenyl ringHalogen Bonding (C-I)Asp, Glu (Oxygen), Asn, Gln (Oxygen), Ser, Thr, Tyr (Oxygen), Backbone C=O
Iodo-phenyl ringπ-π StackingPhe, Tyr, Trp, His
Amide LinkerHydrogen Bond Donor (N-H)Asp, Glu, Asn, Gln, Ser, Thr, Tyr, Backbone C=O
Amide LinkerHydrogen Bond Acceptor (C=O)Asn, Gln, Arg, Lys, Ser, Thr, Tyr, Backbone N-H
Pyridyl RingHydrogen Bond Acceptor (N)Asn, Gln, Arg, Lys, Ser, Thr, Tyr, Backbone N-H
Pyridyl Ringπ-π Stacking / Cation-πPhe, Tyr, Trp, His / Arg, Lys
This table summarizes potential interactions based on established chemical principles and findings from related molecules. csic.esmdpi.comscispace.comacs.org

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Computational methods are instrumental in establishing Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful technique used for this purpose. peerj.com

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. peerj.com These models are generated by aligning a series of known active compounds and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting models correlate these fields with the observed biological activity (e.g., IC₅₀ or pIC₅₀).

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where specific properties are predicted to enhance or diminish activity. For example, a study on N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of ROCK1 kinase produced robust CoMFA and CoMSIA models that guided the design of new, more potent compounds. peerj.com

The statistical robustness of these models is evaluated using several parameters, as shown in the table below.

3D-QSAR Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External validation)Optimal Number of Components (ONC)
CoMFA 0.7740.9650.7036
CoMSIA 0.6760.9490.5486
Data from a representative 3D-QSAR study on related benzamide inhibitors. peerj.com A q² > 0.5 indicates good predictive ability, while an r²_pred > 0.5 indicates a reliable model for external predictions.

These models provide invaluable insights for medicinal chemists, suggesting specific modifications to the this compound scaffold—such as adding bulky groups in sterically favored regions or electron-withdrawing groups in electrostatically favored regions—to rationally design analogs with improved biological activity. peerj.com

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of 4 Iodo N Pyridin 3 Ylbenzamide Derivatives

Strategic Design Principles for Optimizing Biological Relevance of Benzamide-Pyridine Scaffolds

The design of biologically active molecules based on the benzamide-pyridine scaffold is a strategic process aimed at fine-tuning the compound's properties for optimal interaction with a specific biological target. This involves a multi-faceted approach that considers several key principles to enhance efficacy and selectivity.

A fundamental aspect of the design strategy is the utilization of the inherent properties of the benzamide (B126) and pyridine (B92270) moieties. The benzamide core is a well-established pharmacophore that can form key hydrogen bonds with biological targets, while the pyridine ring, with its basic nitrogen atom, can improve aqueous solubility and provide an additional point of interaction. mdpi.comnih.gov The relative orientation of these two rings is a critical determinant of biological activity.

The process of optimizing these scaffolds often begins with a "lead compound," which is an initial molecule showing promising activity. preprints.orgbiobide.com Medicinal chemists then systematically modify the lead structure to improve its pharmacological profile. This can involve several strategies:

Scaffold Hopping: This involves replacing the central core of the molecule with a different but structurally related scaffold to explore new chemical space and potentially improve properties like oral bioavailability. acs.org

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing, linking, or merging these fragments to create a more potent lead compound. frontiersin.org

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational tools can be used to design molecules that fit precisely into the binding site, maximizing favorable interactions. nih.gov

A crucial element in the design of these compounds is the "cap group," which is a substituent on the benzamide or pyridine ring that can be modified to enhance selectivity for a particular biological target. researchgate.net By carefully selecting the cap group, it is possible to design inhibitors that are highly selective for one enzyme over another, which can reduce off-target effects. researchgate.net

Systematic Evaluation of Substituent Effects on Molecular Function

The biological activity of 4-iodo-N-pyridin-3-ylbenzamide derivatives can be significantly altered by the introduction of different substituents. A systematic evaluation of these substituent effects is a cornerstone of medicinal chemistry, providing valuable insights into the molecular interactions that govern a compound's function.

The presence and position of a halogen atom, such as iodine, on the benzamide ring can have a profound impact on the compound's properties. Halogens are known to participate in a variety of non-covalent interactions, including halogen bonds, which are attractive interactions between an electrophilic region on the halogen atom and a nucleophilic site on another molecule. researchgate.netjst.go.jp

The nature of the halogen atom is also important. Heavier halogens like bromine and iodine are more polarizable and therefore more likely to form strong halogen bonds compared to fluorine or chlorine. jst.go.jpacs.org These interactions can play a crucial role in determining the crystal packing of the molecules and their binding affinity to a biological target. researchgate.netjst.go.jp

Studies on halogenated benzamides have shown that the type of halogen and its position on the aromatic ring can influence the supramolecular assembly of the molecules in the solid state. researchgate.net For instance, the presence of iodine can lead to the formation of specific intermolecular interactions that are not observed with other halogens. researchgate.net This can have implications for the compound's solubility and bioavailability.

The following table summarizes the impact of different halogens on the types of intermolecular interactions observed in substituted benzanilides. acs.org

HalogenPreferred Interaction Type
FluorineType I F···F contacts
ChlorineType II contacts
BromineType II contacts
IodineType II contacts
Hetero-halogen (e.g., F···Cl) Predominately Type II geometry

Table 1: Influence of Halogen Type on Intermolecular Interactions in Benzanilides. acs.org

The basicity of the pyridine ring, which is influenced by the nitrogen's position, can affect the compound's solubility and its interaction with biological targets. mdpi.com For example, the nitrogen atom can act as a hydrogen bond acceptor, and its position will determine the geometry of this interaction. acs.org

The reactivity of the pyridine ring also varies depending on the nitrogen's position. For instance, nucleophilic substitution is favored at the C-2 and C-4 positions, while electrophilic substitution tends to occur at the C-3 position. jscimedcentral.com This can be an important consideration when designing synthetic routes for these compounds.

A study on imidazo[1,2-a]pyridine (B132010) inhibitors demonstrated that the position of the nitrogen atom can impact the compound's activity against M. tuberculosis. chemrxiv.org Similarly, research on PD-1/PD-L1 inhibitors with a benzamide scaffold showed that replacing a pyridine ring with a benzene (B151609) ring led to a significant decrease in activity, highlighting the importance of the pyridine nitrogen. nih.gov

The following table illustrates how modifications to the pyridine ring can affect the activity of a compound. This data is based on a study of thiazole (B1198619) derivatives, but the principles are applicable to benzamide-pyridine scaffolds.

Modification to Pyridine RingEffect on Activity
Addition of a methyl groupIncreased anticancer potency
Substitution with halogensEnhanced antimicrobial activity

Table 2: Effect of Pyridine Ring Modifications on Biological Activity.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial aspect of drug design. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can have vastly different biological activities. One enantiomer may be therapeutically active, while the other may be inactive or even toxic.

Therefore, it is often necessary to synthesize and test individual enantiomers to identify the more potent and safer isomer. The use of stereochemically pure compounds can lead to drugs with improved efficacy and a better safety profile.

For example, in the development of TYK2 inhibitors based on a 4-aminopyridine (B3432731) benzamide scaffold, the introduction of a fluorocyclopropylamide modification with a specific stereochemistry ((1R,2R)-2-fluorocyclopropylamide) led to improved potency and selectivity. nih.gov This highlights the importance of controlling the stereochemistry during the design and synthesis of new drug candidates.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. jst.go.jpacs.org Once a pharmacophore has been identified, it can be used to design new molecules with improved properties.

The process of lead optimization involves taking a promising lead compound and making chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. preprints.orgbiobide.com This is an iterative process that often involves a combination of computational and experimental techniques. preprints.org

Several strategies are employed in lead optimization:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the lead molecule and evaluating the effect of these changes on its biological activity. nih.gov

In Silico Screening: Computational methods can be used to screen large libraries of virtual compounds to identify those that are likely to be active. researchgate.net

Fragment-Based Lead Discovery: This approach, as mentioned earlier, involves building up a lead compound from smaller fragments that are known to bind to the target. frontiersin.org

A study on HBV capsid assembly modulators used a pharmacophore-based virtual screening strategy to identify a benzamide scaffold as a hit compound. jst.go.jp Subsequent structural optimization of this hit led to the discovery of more potent inhibitors. jst.go.jp

The following table shows the results of a lead optimization study on a series of benzamide derivatives as HBV capsid assembly modulators. jst.go.jp

CompoundAnti-HBV Activity (% inhibition at 20.0 µM)EC50 (µM)CC50 (µM)
WAI-1Moderate->20
WAI-4Moderate->20
WAI-563.9%11.17>20
11g -1.74 >20
11n -1.90 >20

Table 3: Lead Optimization of Benzamide Derivatives as HBV Capsid Assembly Modulators. jst.go.jp

Insights from Structure-Activity Relationship Studies in Diverse Biological Contexts

Structure-activity relationship (SAR) studies of this compound derivatives and related compounds have been conducted in a variety of biological contexts, providing valuable insights into the key structural features required for activity against different targets.

For instance, in the context of anti-tubercular agents, SAR studies on a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives revealed that the nature and position of substituents on the phenyl ring significantly influenced their activity against Mycobacterium tuberculosis. rsc.org An unsubstituted phenyl ring or the presence of a p-bromo or o-methyl group was well-tolerated, while di-halo substituted phenyl derivatives also showed good activity. rsc.org

In the development of histone deacetylase (HDAC) inhibitors, novel benzamide derivatives with modified linker groups were designed and synthesized. researchgate.net The most promising compound in one series exhibited approximately 47-fold selectivity for HDAC3 over the HDAC2 isoform. researchgate.net Another study on linker-less benzamides identified a compound with a 6-quinolinyl moiety as the cap group that was a highly potent and selective HDAC3 inhibitor. researchgate.net

SAR studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as Forkhead Box M1 inhibitors showed the effect of electron-withdrawing and donating substituents on the phenyl ring. mdpi.com

The following table summarizes the anti-tubercular activity of a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives. rsc.org

CompoundSubstituent on Phenyl RingIC50 (µM)IC90 (µM)
6aUnsubstituted1.463.73
6ep-Bromo2.1840.32
6ho-Methyl1.823.82
6jo-Chloro, o-Bromo1.823.82
6kp-Bromo, o-Chloro1.354.00

Table 4: Anti-tubercular Activity of Substituted Benzamide Derivatives. rsc.org

These examples demonstrate the power of SAR studies in guiding the design of more potent and selective drug candidates based on the versatile benzamide-pyridine scaffold.

Development of ROR1 Inhibitors: SAR Analysis and Design Principles

The receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a transmembrane protein that is overexpressed in various cancers, making it an attractive target for anticancer drug development. researchgate.net The SAR of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives has been explored to develop potent ROR1 inhibitors. researchgate.net

Key SAR findings for these derivatives include:

The 6-aminopyridin-3-yl moiety is crucial for activity.

Substitutions on the benzamide ring significantly influence the inhibitory potency.

Guided by these principles, novel derivatives have been designed and synthesized, leading to compounds with nanomolar inhibitory activity against multiple cancer cell lines. researchgate.net For instance, the introduction of specific substituents at the 4-position of the benzamide ring has been shown to enhance ROR1 inhibition.

Design of Anti-tubercular Agents: Structural Correlates of Potency

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective anti-tubercular drugs. nih.gov Pyrazinamide is a crucial first-line drug for TB treatment, and its analogues are being actively investigated. nih.govrsc.org A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized as potential anti-tubercular agents. nih.govrsc.org

The SAR analysis of these compounds against Mycobacterium tuberculosis H37Ra has revealed several key insights: nih.gov

Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring on the benzamide moiety demonstrated promising anti-TB activity. nih.gov

Halogen Substitution: Introduction of a bromo substituent at the para position of the benzamide ring in the homopiperazine (B121016) series resulted in a potent compound. nih.gov In another study, a 4-iodo-3-methylphenyl group also showed potent antitubercular activity. ijpsjournal.comijpsjournal.com Specifically, 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was identified as a highly active compound. nih.gov

Piperazine (B1678402) vs. Homopiperazine Linker: Both piperazine and homopiperazine linkers have been utilized, with active compounds emerging from both series. nih.gov

These findings highlight the importance of the substitution pattern on the benzamide ring for anti-tubercular potency.

Table 1: Anti-tubercular Activity of Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide Derivatives nih.gov

CompoundSubstituent on Phenyl RingIC50 (µM)IC90 (µM)
6a None1.463.73
6e p-Bromo1.3540.32
6h o-Chloro2.183.98
6j p-Fluoro1.623.82
6k p-Chloro1.484.00

Exploration of Squalene (B77637) Epoxidase Inhibition Mechanisms

Squalene epoxidase is a key enzyme in the cholesterol biosynthesis pathway and a target for cholesterol-lowering drugs and antifungals. d-nb.infoscbt.com Inhibition of this enzyme can be achieved by compounds that interfere with the conversion of squalene to 2,3-oxidosqualene. scbt.com While direct studies on this compound as a squalene epoxidase inhibitor are not prevalent, related structures are known to inhibit this enzyme. google.comgoogle.comgoogle.com The mechanism of inhibition often involves binding to the enzyme's active site, which can be either reversible or irreversible, leading to an accumulation of squalene and a depletion of downstream sterols. scbt.com

The study of inhibitors like NB-598 has shown that they can competitively inhibit human squalene epoxidase. nih.gov The inhibition of squalene epoxidase not only affects cholesterol synthesis but can also lead to the induction of HMG-CoA reductase and the LDL receptor. nih.gov Molecular modeling studies of other inhibitors, such as terbinafine, have provided insights into the specific interactions within the enzyme's binding pocket that lead to inhibition. nih.gov

Receptor Binding Profile Analysis (e.g., Serotonin (B10506) Antagonists)

Derivatives of N-pyridin-3-ylbenzamide have been investigated for their affinity towards various receptors, including serotonin receptors. For instance, N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide (Nitro-MPPF) acts as a selective antagonist for the 5-HT1A receptor. The binding affinity of such compounds is influenced by the substituents on the benzamide ring. For example, a nitro group can enhance binding affinity compared to halogenated analogues.

Structure-activity relationship studies of related compounds have shown that the nature and position of substituents on the benzamide and pyridine rings are critical for affinity and selectivity towards different serotonin receptor subtypes. biorxiv.orgfrontiersin.orgacs.org For example, in a series of 2,5-dimethoxyphenyl isopropylamine (B41738) analogues, the lipophilicity of the substituent at the 4-position was correlated with affinity for both 5-HT2A and 5-HT2B receptors. frontiersin.org

Computational Tools in SAR Analysis and Drug Discovery (e.g., QSAR, Cheminformatics)

Computational tools are indispensable in modern drug discovery for analyzing SAR and designing new compounds. mdpi.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of compounds with their biological activity. nih.govjrespharm.com By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for potency. nih.govimist.manih.gov These models are built using a training set of compounds with known activities and then validated using a test set. nih.gov Descriptors used in QSAR models can be electronic, steric, or lipophilic in nature. imist.manih.gov

Cheminformatics encompasses a wide range of computational methods used to manage and analyze large chemical datasets. mdpi.comnih.govu-strasbg.fr Key applications in drug discovery include:

Virtual Screening: Computationally screening large libraries of compounds to identify potential hits. mdpi.comdesertsci.com

Molecular Docking: Predicting the binding mode of a ligand to a receptor, which helps in understanding interactions and guiding the design of more potent inhibitors. researchgate.net

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates. mdpi.comresearchgate.net

These computational approaches accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds. nih.govdesertsci.com

Future Perspectives and Emerging Research Directions

Integration of Advanced Synthetic Methodologies for Complex Analogues

The future synthesis of complex analogues of 4-iodo-N-pyridin-3-ylbenzamide will likely move beyond traditional amidation reactions. Advanced methodologies such as C-H activation, flow chemistry, and multicomponent reactions are poised to revolutionize the synthesis of novel derivatives. These techniques offer pathways to modify the core structure with a high degree of precision and efficiency, allowing for the introduction of diverse functional groups that would be challenging to incorporate using conventional methods.

For instance, late-stage functionalization via C-H activation could enable the direct modification of the pyridine (B92270) or benzene (B151609) rings, providing rapid access to a library of analogues without the need for de novo synthesis. Flow chemistry offers benefits in terms of safety, scalability, and reaction control, which is particularly advantageous when dealing with potentially energetic or sensitive reagents. The development of novel catalysts will also be crucial for facilitating more complex and selective transformations, paving the way for the creation of sophisticated molecular architectures with tailored properties.

Refinement of Computational Models for Predictive Design and Screening

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, the refinement of computational models holds the key to accelerating the design and screening of new analogues. Advanced quantum mechanics (QM) and molecular mechanics (MM) methods, as well as sophisticated molecular dynamics (MD) simulations, can provide deep insights into the compound's conformational preferences, electronic properties, and interaction profiles with biological targets or other molecules.

Future efforts will likely focus on developing more accurate and predictive Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR models. researchgate.net These models, built on growing datasets of benzamide (B126) derivatives, will enable the in silico prediction of biological activity or material properties, thereby prioritizing the synthesis of the most promising candidates. researchgate.net Furthermore, machine learning and artificial intelligence algorithms are expected to play an increasingly important role in analyzing large datasets, identifying subtle structure-property relationships, and even designing novel compounds with desired characteristics from scratch.

Exploration of Novel Intermolecular Interactions and Supramolecular Materials

The iodo and pyridine functional groups in this compound make it an excellent candidate for studies in supramolecular chemistry and crystal engineering. The iodine atom can participate in halogen bonding, a highly directional and tunable non-covalent interaction, while the pyridine nitrogen and amide group are classic hydrogen bond acceptors and donors, respectively. nih.gov

Future research will delve into how the interplay of these interactions—halogen bonds, hydrogen bonds, and π-π stacking—can be harnessed to control the self-assembly of these molecules into well-defined supramolecular architectures such as tapes, sheets, or three-dimensional networks. nih.govnih.gov The ability to program molecular assembly with this level of precision opens up possibilities for designing novel crystalline materials with tailored properties, such as specific optical, electronic, or porous characteristics. Investigating co-crystallization with other molecules could also lead to the development of new multi-component materials with unique synergistic properties.

Development of Structure-Property Relationship (SPR) Studies for Enhanced Molecular Functionality

Systematic Structure-Property Relationship (SPR) studies are fundamental to understanding how modifications to the molecular structure of this compound influence its physical, chemical, and biological properties. By methodically altering different parts of the molecule—for example, changing the position of the iodine atom, substituting the pyridine ring, or modifying the amide linker—researchers can map out the molecular determinants of a desired function.

Future SPR studies will benefit from a multidisciplinary approach, combining synthetic chemistry, advanced analytical techniques (like X-ray crystallography and NMR), and computational modeling. The goal is to build a comprehensive understanding of how factors like molecular conformation, electronic distribution, and intermolecular interactions translate into macroscopic properties. This knowledge is critical for the rational design of next-generation molecules, whether they are intended as therapeutic agents with improved potency and selectivity or as advanced materials with enhanced performance characteristics.

High-Throughput Screening and Combinatorial Chemistry in Benzamide Derivative Discovery

To explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry will be essential. youtube.comwikipedia.org Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining a set of chemical building blocks. nih.govijpsonline.com This approach can generate immense molecular diversity, far exceeding what is possible with traditional one-by-one synthesis. ijpsonline.com

HTS platforms, utilizing robotics and advanced automation, can then screen these libraries against a multitude of biological targets or for specific material properties in a fraction of the time required by conventional methods. youtube.comyoutube.com The integration of these technologies will dramatically accelerate the discovery process, enabling the identification of "hit" compounds from large libraries. youtube.com Subsequent optimization of these hits, guided by computational and SPR studies, can then lead to the development of highly potent and selective lead compounds for a wide range of applications. The "split and pool" synthesis strategy, often performed on solid supports, is a powerful method for creating these extensive libraries. wikipedia.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-iodo-N-pyridin-3-ylbenzamide?

  • Methodology : Synthesis typically involves sequential halogenation and coupling reactions. For iodinated pyridine derivatives, electrophilic iodination of the pyridine ring is performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions . Subsequent amidation with 4-iodobenzoyl chloride in the presence of a base (e.g., triethylamine) yields the target compound. Reaction optimization may require inert atmospheres (e.g., argon) to prevent dehalogenation .
  • Critical Step : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted iodinating agents and byproducts.

Q. How is this compound characterized structurally and chemically?

  • Techniques :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm regioselectivity of iodination and amide bond formation. Aromatic protons in the pyridine and benzamide moieties appear as distinct multiplet signals .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 355.02) .

Q. What are the primary biological targets or activities reported for this compound?

  • Research Context : While direct studies on this compound are limited, structurally related iodobenzamides exhibit activity against bacterial enzymes (e.g., acyl carrier protein synthase) via inhibition of fatty acid biosynthesis .
  • Assay Design : Target-based enzyme inhibition assays (IC50_{50}) using fluorogenic substrates or radiometric methods are recommended for initial screening .

Advanced Research Questions

Q. How can reaction conditions be optimized for iodination to minimize byproducts?

  • Approach :

  • Temperature Control : Iodination at 0–5°C reduces side reactions (e.g., diiodination) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency .
  • Catalysis : Lewis acids like BF3_3-etherate improve regioselectivity in pyridine iodination .
    • Validation : Monitor reaction progress via TLC and 1H^1 \text{H} NMR to quantify mono- vs. diiodinated intermediates.

Q. How should researchers address contradictions in biological activity data across studies?

  • Resolution Strategies :

  • Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., fixed cell lines, ATP-level normalization) to rule out variability .
  • Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify non-specific binding partners .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to confirm significance thresholds (p < 0.05) .

Q. What computational methods are suitable for predicting binding interactions of this compound?

  • Protocol :

  • Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite with crystal structures of target enzymes (e.g., PDB: 3HKC) to model iodine’s steric/electronic effects .
  • Pharmacokinetic Modeling : SwissADME predicts logP (lipophilicity) and metabolic stability influenced by the iodine atom’s electronegativity .

Q. What challenges arise in crystallographic analysis of iodinated benzamides, and how are they resolved?

  • Crystallography Workflow :

  • Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) captures heavy-atom (iodine) anomalous scattering .
  • Refinement : SHELXL-2018 refines occupancy and thermal parameters, addressing disorder in the iodine substituent .
    • Common Pitfalls : Radiation damage to crystals during long exposures; mitigate via cryocooling (100 K) .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • SAR Framework :

  • Iodine Replacement : Synthesize analogs with Br, Cl, or CF3_3 to compare steric/electronic effects on target binding .
  • Amide Modifications : Introduce methyl or cyclopropyl groups to the benzamide nitrogen to assess conformational flexibility .
  • Biological Testing : Use parallel artificial membrane permeability assays (PAMPA) to correlate substituents with cellular uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.